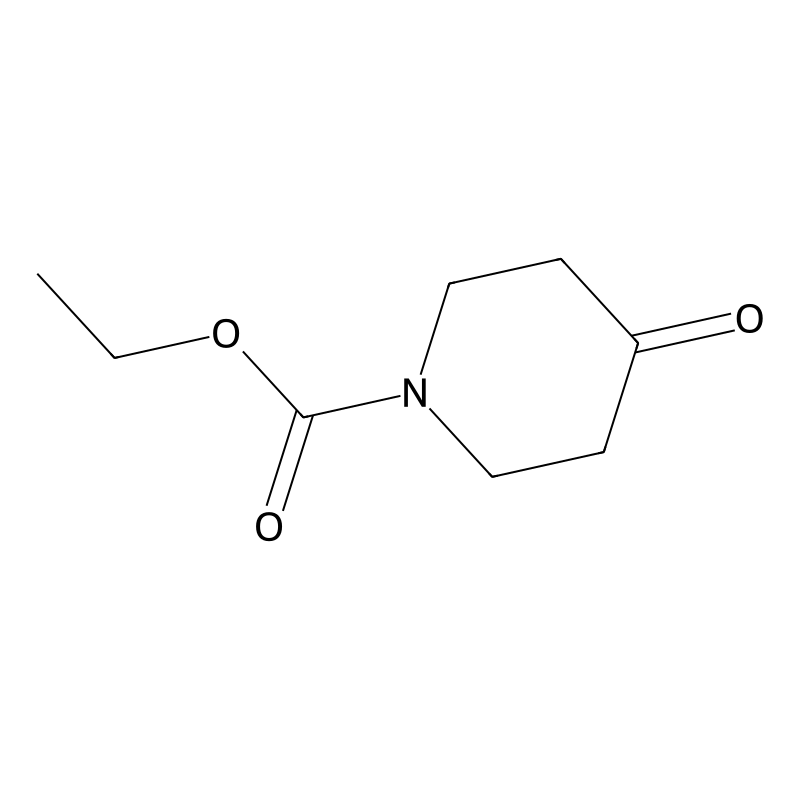N-Carbethoxy-4-piperidone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metabolite of Loratadine:
N-Carbethoxy-4-piperidone is a known metabolite of the antihistamine drug Loratadine (Claritin) Source: National Institutes of Health, [PubChem: )]. Loratadine is a selective inverse peripheral histamine H₁-receptor antagonist, commonly used to treat allergic rhinitis (hay fever) and other allergic conditions Source: UpToDate, [Loratadine, Drugs and Medications: ]. Research exploring the metabolism of Loratadine has identified N-Carbethoxy-4-piperidone as one of its breakdown products within the body Source: National Institutes of Health, [PubChem: )].
Potential Anti-Dengue Virus Activity:
While N-Carbethoxy-4-piperidone itself is not a medication, research suggests it might possess anti-dengue virus (DENV) activity Source: MedChemExpress, [N-Carbethoxy-4-piperidone | Loratadine Metabolite: ]. Dengue fever is a mosquito-borne viral infection prevalent in tropical and subtropical regions. Studies have explored the potential of Loratadine, the parent compound of N-Carbethoxy-4-piperidone, for its anti-dengue properties. However, the research on N-Carbethoxy-4-piperidone's specific activity against DENV is limited and requires further investigation Source: National Institutes of Health, [PubChem: )].
N-Carbethoxy-4-piperidone is a clear, colorless to pale yellow liquid with a molecular formula of C₈H₁₃NO₃ and a CAS number of 29976-53-2. It has a boiling point of approximately 95-98°C at 1 mmHg and is slightly soluble in water . This compound is often characterized by its distinct functional groups, including a carbethoxy group adjacent to a piperidone structure.
- Oxidation: It can be oxidized to form different derivatives, utilizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced using zinc and acetic acid to yield racemic or enantiopure 4-piperidones.
- Substitution: It can undergo substitution reactions to produce tertiary alcohols, often employing reagents like sodium borohydride or through catalytic hydrogenation.
Common Reagents and ConditionsReaction Type Common Reagents Conditions Oxidation Potassium permanganate Varies based on specific reaction Reduction Zinc and acetic acid Mild heating Substitution Sodium borohydride Room temperature
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Varies based on specific reaction |
| Reduction | Zinc and acetic acid | Mild heating |
| Substitution | Sodium borohydride | Room temperature |
N-Carbethoxy-4-piperidone exhibits notable biological activities due to its role as a metabolite of Loratadine, an antihistamine. As an inverse agonist of peripheral histamine H1-receptors, it may help reduce allergic symptoms by inhibiting the associated biochemical pathways . Additionally, it has been implicated in the synthesis of antihypertensive agents and γ-carboline derivatives, which are known for their potential serotonergic activity.
The synthesis of N-Carbethoxy-4-piperidone can be achieved through several methods:
- From 1,3-Piperidinedicarboxylic Acid: This method involves reducing dihydropyridones using zinc and acetic acid. It is noted for being simple and cost-effective .
- Reaction with Trimethyl Orthoformate: A process involving N-Carbethoxy-4-piperidone mixed with trimethyl orthoformate under acidic conditions has been described for producing derivatives like 4-piperidone hydrochloride hydrate .
N-Carbethoxy-4-piperidone finds diverse applications across various fields:
- Chemical Synthesis: It serves as a building block in organic synthesis, particularly in the preparation of complex organic compounds and tertiary alcohols.
- Pharmaceutical Industry: Its role as an impurity in Loratadine highlights its relevance in drug formulation. Additionally, it is utilized in synthesizing compounds with potential therapeutic effects .
- Research: The compound is employed in scientific research for developing novel heterocyclic compounds with varied biological activities .
Studies indicate that N-Carbethoxy-4-piperidone exhibits toxicity towards certain aquatic organisms, suggesting environmental implications when used in industrial applications. Its metabolic pathways and interactions with biological systems are areas of ongoing research to better understand its safety profile and efficacy .
Several compounds share structural similarities with N-Carbethoxy-4-piperidone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Piperidone | Piperidine derivative | Lacks the carbethoxy group |
| N-Ethyl-4-piperidone | Piperidine derivative | Ethyl group instead of carbethoxy |
| N-Carbomethoxy-4-piperidone | Piperidine derivative | Methoxy group instead of ethyl |
N-Carbethoxy-4-piperidone stands out due to its specific carbethoxy group, which influences its chemical reactivity and biological activity compared to these similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 4 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 7 of 11 companies with hazard statement code(s):;
H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (42.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







